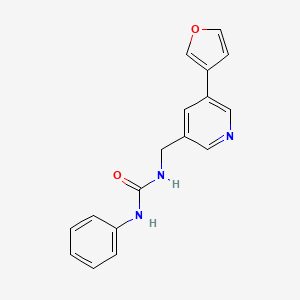

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

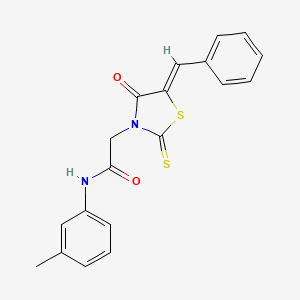

The compound “1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea” is a complex organic molecule. It contains a furan ring, a pyridine ring, and a phenyl ring, all connected by a urea linkage . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The phenyl ring is a six-membered carbon ring, typical of many organic compounds .

Synthesis Analysis

The synthesis of such a compound could potentially involve multicomponent reactions (MCRs), which are a series of simultaneous multi bond-forming reactions . These reactions enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials, leading to the target products by one-pot operation . A similar compound, [4- (4-aryl)-5- (cyclohexylamino)-2- (pyridin-2-yl)furan-3-yl] (pyridin-2-yl)methanones, was synthesized via a multicomponent reaction of 1,3-di (pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan, pyridine, and phenyl rings would contribute to the aromaticity of the molecule, while the urea linkage would introduce polarity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The furan ring, for example, is known to be reactive due to its aromaticity and the presence of an oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, aromatic rings, and the overall size and shape of the molecule would influence properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study discussed the synthesis of various heterocyclic compounds, including those containing pyrimidine and pyridazine structural fragments. These compounds are crucial in constructing molecules with pyridine and pyridazine fragments, which are analogues of nitrogen-containing bases of the pyrimidine series. The study highlighted the development of new biologically active compounds with these moieties, emphasizing the importance of heterocyclic chromenone fragments in altering the reaction route and leading to specific furan-2(3H)-ones derivatives (Aniskova, Grinev, & Yegorova, 2017).

Development of PKCtheta Inhibitors

Research on PKCtheta inhibitors identified compounds with significant inhibitory effects, including those with a furan group. The study explored variations in the water-solubilizing group on the phenyl ring and replacing the phenyl ring with monocyclic heteroaryl rings like furan, demonstrating the compound's potential in inhibiting PKCtheta (Subrath et al., 2009).

Microwave Assisted Synthesis and Biological Evaluation

A research project utilized microwave irradiation methods to synthesize novel pyrazoline derivatives, including those with a furan-2-yl component. These compounds were evaluated for their anti-inflammatory and antibacterial activities, demonstrating significant biological activities. The study also highlighted the efficiency and environmental friendliness of microwave irradiation methods compared to conventional heating (Ravula et al., 2016).

Antiprotozoal Agents

The development of antiprotozoal agents included synthesizing imidazo[1,2-a]pyridines with a furan-2-yl component. These compounds exhibited strong DNA affinities and potent in vitro activities against T. b. rhodesiense and P. falciparum, as well as in vivo activity in the trypanosomal STIB900 mouse model. This highlights the compound's potential as a basis for creating effective antiprotozoal medications (Ismail et al., 2004).

Antimicrobial Activity of Chitosan Schiff Bases

A study focused on synthesizing and characterizing chitosan Schiff bases with heteroaryl pyrazole derivatives, including a furan-2-yl component. The antimicrobial activities of these compounds were screened against various bacteria and fungi, demonstrating their potential as antimicrobial agents (Hamed et al., 2020).

Future Directions

properties

IUPAC Name |

1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-17(20-16-4-2-1-3-5-16)19-10-13-8-15(11-18-9-13)14-6-7-22-12-14/h1-9,11-12H,10H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSCPHVOLYVQSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2733882.png)

![3-(4-Bromophenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2733883.png)

![Methyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2733884.png)

![6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-2-carboxylic acid](/img/structure/B2733885.png)

![3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2733886.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2733895.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2733898.png)

![3-[6-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2733899.png)

![1-[[3-(Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl]benzotriazole](/img/structure/B2733900.png)